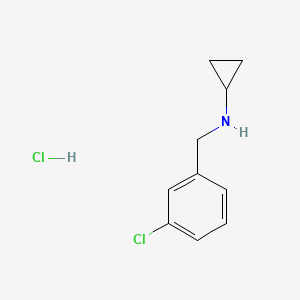
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-(3-Chlorobenzyl)cyclopropanamine hydrochloride” is a chemical compound with the empirical formula C10H13Cl2N and a molecular weight of 218.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isClC1=CC(CNC2CC2)=CC=C1.[H]Cl . This indicates that the compound contains a cyclopropane ring attached to a nitrogen atom, which is further connected to a benzene ring with a chlorine substituent . Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties were not available in the web search results.Applications De Recherche Scientifique
DNA Packaging and Gene Expression
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride plays a significant role in the study of DNA packaging and gene expression. It acts as a functionalized cyclopropanamine inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging into nucleosomes. LSD1 inhibitors like this compound are being examined for potential therapeutic applications in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Synthesis and Transformation
Research has explored the synthesis and transformation of this compound. A notable method involves the transformation of carboxy groups into trifluoromethyl groups using sulfur tetrafluoride, highlighting efficient synthetic pathways for producing this compound (Bezdudny et al., 2011).
Medicinal Chemistry
In the field of medicinal chemistry, this compound's properties are utilized in the development of new drugs. It serves as a key intermediate in various synthetic processes for producing novel pharmaceutical compounds. This includes its application in the synthesis of different drug candidates and medicinal agents (Tu et al., 2005).
Neuropharmacology
The compound has been studied for its implications in neuropharmacology. Its structural and functional properties make it a candidate for exploring new pathways in neurological and psychological treatment, particularly in disorders related to neurotransmitter imbalances and cognitive function (Harrison et al., 2001).
Computational and Theoretical Chemistry
In computational and theoretical chemistry, this compound is a subject of study for understanding the structural, electronic, and bonding nature of cyclopropanes. This research provides insights into the reactivity and properties of cyclopropanes in drug discovery (Ubana et al., 2020).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)7-12-10-4-5-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFDHGTCMLUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


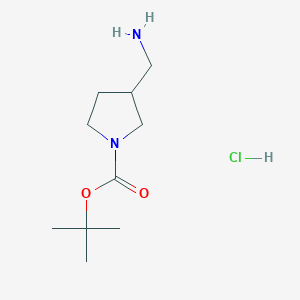
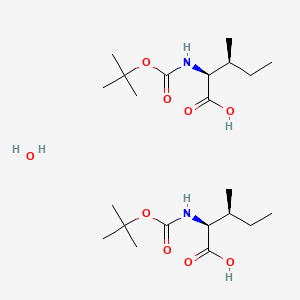




![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
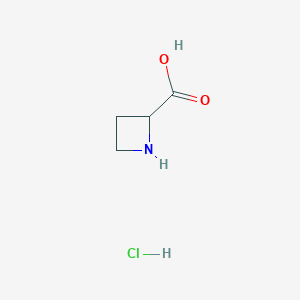
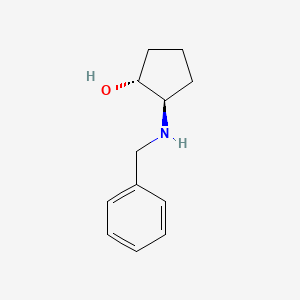


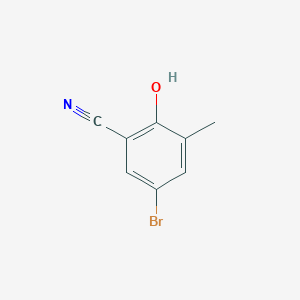
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)

